molecular formula C21H21N3O3S B2739641 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941958-85-6

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate

Cat. No.: B2739641
CAS No.: 941958-85-6
M. Wt: 395.48
InChI Key: AMUUBSUODJLFJS-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is a sophisticated synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a benzothiazole core, a 4-methylpiperazine moiety, and a 4-acetylbenzoate ester, a structural motif known to confer significant biological potential to compounds. [2] The structural architecture of this compound suggests a promising profile for pharmacological investigation. The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities. Research on analogous molecules has demonstrated potent anticancer properties against various cancer cell lines, as well as notable anticonvulsant activity in preclinical models. [6] Furthermore, recent studies highlight that benzothiazole derivatives can act as potent inhibitors of enzymes like acetylcholinesterase (AChE), indicating their potential in neurodegenerative disease research, such as for Alzheimer's disease. [3] The piperazine ring enhances the molecule's solubility and its ability to interact with biological targets, while the ester linkage offers a site for potential metabolic studies or further chemical modification. Research Applications: • Medicinal Chemistry: Serves as a key intermediate or lead compound for the development of novel therapeutic agents in oncology and neurology. [2] • Biochemical Screening: Used in high-throughput screening assays to identify potential interactions with enzymes and receptors. • Structure-Activity Relationship (SAR) Studies: Ideal for investigating how modifications to the benzothiazole-piperazine core influence potency and selectivity. Disclaimer: This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)27-17-7-8-18-19(13-17)28-21(22-18)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUUBSUODJLFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of approximately 370.47 g/mol. The structure features a benzo[d]thiazole ring, a piperazine moiety, and an acetylbenzoate group, which contribute to its diverse biological activities.

Research indicates that compounds in the benzothiazole class, including this compound, may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
  • Anti-inflammatory Properties : In vitro assays suggest that this compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Activity : The presence of the benzothiazole scaffold is associated with significant antimicrobial properties against various pathogens, including resistant strains of bacteria.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production in cell-based assays
AnticancerInhibits cancer cell proliferation in vitro
Enzyme InhibitionTargets DNA gyrase and topoisomerase IV

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of essential bacterial enzymes.
  • Anti-inflammatory Effects : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
  • Cancer Cell Proliferation : Research indicated that similar benzothiazole derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate with structurally related benzothiazole, benzimidazole, and benzoxazole derivatives (Table 1). Key parameters include synthetic yields, melting points, and antiproliferative activities.

Structural and Functional Differences

Core Heterocycle :

  • The target compound uses a benzothiazole core, similar to 1e and 1d, whereas 1f and 1g incorporate benzimidazole and benzoxazole cores, respectively. Benzimidazole derivatives (e.g., 1f) exhibit lower melting points (~132°C) compared to benzothiazoles (~177–210°C), likely due to differences in hydrogen bonding and π-stacking .
  • The benzoxazole derivative (1g) shows reduced antiproliferative activity (IC₅₀: 3.2–6.7 μM) compared to benzimidazole analogs (1f: 1.5–4.3 μM), suggesting that the oxygen atom in benzoxazole may weaken target binding .

Substituent Effects: The 4-methylpiperazine group is conserved across all analogs, enhancing solubility and interaction with cellular kinases or DNA . The 4-acetylbenzoate group in the target compound differs from the chlorobenzylamino (1e) or methoxybenzamide (1f, 1g) substituents. The acetyl group may improve metabolic stability compared to ester or amide linkages in other derivatives.

Biological Activity: Compound 1f (benzimidazole) demonstrates the highest potency (IC₅₀: 1.5 μM in A431 cells), likely due to its planar structure facilitating DNA intercalation or kinase inhibition .

Research Findings and Implications

  • Antiproliferative Mechanisms: Analogs like 1e and 1f induce apoptosis via mitochondrial pathway activation and caspase-3 cleavage, as shown in immunoblotting assays . The target compound may share these mechanisms.
  • Selectivity: The 4-methylpiperazine group in 1e–1g enhances selectivity toward cancer cells over normal fibroblasts, a trait likely conserved in the target compound .
  • Limitations: None of the analogs address blood-brain barrier penetration or in vivo toxicity, which remain critical gaps for the target compound’s development.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate?

  • Methodology : The synthesis typically involves multi-step reactions:

Coupling Reactions : Use of benzo[d]thiazole and 4-methylpiperazine precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide, DMF) .

Esterification : Reaction of the intermediate with 4-acetylbenzoyl chloride in the presence of a base catalyst (e.g., triethylamine) to form the final ester .

Purification : Recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, chloroform/methanol gradient) .

  • Key Considerations : Temperature control (60–80°C), anhydrous conditions, and monitoring via TLC/HPLC to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions on the benzothiazole and piperazine rings .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Melting Point Analysis to confirm crystallinity .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
  • Target Binding : Molecular docking studies with proteins like tubulin or kinases, leveraging the benzothiazole moiety’s affinity for hydrophobic pockets .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the compound’s 3D structure?

  • Procedure :

Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).

Refinement : Use SHELXL to model anisotropic displacement parameters, hydrogen bonding, and disorder in the piperazine ring .

  • Outcome : Accurate bond angles, torsion angles, and intermolecular interactions, critical for SAR studies .

Q. What strategies address contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay Variability : Standardize protocols (e.g., incubation time, serum concentration) .
  • Structural Analog Comparison : Compare with derivatives like thiazolo[3,2-b][1,2,4]triazoles to identify substituent-specific effects .
    • Resolution : Use orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .

Q. How can mitochondrial apoptosis pathway induction be mechanistically validated?

  • Experimental Design :

JC-1 Staining : Detect loss of mitochondrial membrane potential in treated cells .

Western Blotting : Quantify cytochrome c release and caspase-9/3 activation .

siRNA Knockdown : Silence Bcl-2 to confirm pathway dependency .

  • Data Interpretation : Correlation between caspase activation and cytotoxicity confirms apoptosis-driven activity .

Comparative Structural Analysis Table

Analog Compound Structural Features Reported Activity Key Differences
YLT322 2-Chloroacetamide, thioether linkageAntiproliferative (HepG2)Lacks piperazine; higher logP
BLZ945 Piperazine, picolinamideCSF-1R inhibitionDifferent heterocycle (pyridine)
5-(4-Fluorophenyl) derivative Fluorophenyl, pyrazoleAntitumor (in vivo)Simpler scaffold; no benzothiazole

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